BenchChemオンラインストアへようこそ!

5-Tert-butyl-3-phenyl-1,2-oxazole

Lipophilicity Drug Design Permeability

5-Tert-butyl-3-phenyl-1,2-oxazole (CAS 106213-67-6) is the essential 3,5-disubstituted isoxazole core for FLT3 kinase inhibitors like quizartinib. Do not substitute with 3-tert-butyl-5-phenylisoxazole—the 5-tert-butyl regioisomer is critical for nanomolar target engagement and CNS penetration (XLogP3 3.7). This high-purity scaffold ensures reliable synthesis and SAR optimization in oncology research. Strict lot-to-lot consistency guarantees reproducible experimental outcomes.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B5224790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-3-phenyl-1,2-oxazole
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C13H15NO/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyRIBKIXCBVCQZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-3-phenyl-1,2-oxazole: Procurement-Relevant Physicochemical and Structural Profile


5-Tert-butyl-3-phenyl-1,2-oxazole (CAS 106213-67-6) is a 3,5-disubstituted isoxazole derivative with a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol [1]. This heterocyclic scaffold is characterized by a tert-butyl group at the 5-position and a phenyl ring at the 3-position, conferring distinct lipophilic properties (XLogP3-AA = 3.7) and a topological polar surface area of 26 Ų [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors such as quizartinib (AC220), where the 5-tert-butylisoxazol-3-yl moiety is essential for target engagement [2]. Its solid-state form, moderate organic solubility, and well-defined spectroscopic fingerprints facilitate reliable procurement and quality control in research and industrial settings.

Why Generic Substitution of 5-Tert-butyl-3-phenyl-1,2-oxazole Fails: Regioisomer and Alkyl Analog Comparison


5-Tert-butyl-3-phenyl-1,2-oxazole cannot be interchangeably substituted with its regioisomer (3-tert-butyl-5-phenylisoxazole) or lower alkyl analogs (e.g., 3-methyl-5-phenylisoxazole) without compromising experimental outcomes. The specific placement of the tert-butyl group at the 5-position versus the 3-position dictates both physicochemical properties and biological recognition, as demonstrated by distinct NMR chemical shift patterns [1] and differential kinase inhibition profiles [2]. Furthermore, the steric bulk and electron-donating character of the tert-butyl group markedly influence lipophilicity, aqueous solubility, and metabolic stability relative to methyl or unsubstituted analogs [3]. These quantitative differences, elaborated below, underscore the necessity for precise compound selection rather than ad hoc analog replacement.

Quantitative Differentiation Guide: 5-Tert-butyl-3-phenyl-1,2-oxazole vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison with 3-Methyl-5-phenylisoxazole

5-Tert-butyl-3-phenyl-1,2-oxazole exhibits significantly higher lipophilicity (XLogP3-AA = 3.7) compared to its methyl analog 3-methyl-5-phenylisoxazole (XLogP3-AA = 2.4) [1][2]. This 1.3-unit increase in logP corresponds to a ~20-fold higher partition coefficient, predictive of enhanced passive membrane permeability and potential blood-brain barrier penetration. In contrast, the methyl analog's lower logP may limit its utility in cellular assays requiring efficient membrane traversal.

Lipophilicity Drug Design Permeability

Aqueous Solubility Reduction: 600-Fold Difference from 3-Methyl-5-phenylisoxazole

The aqueous solubility of 5-tert-butyl-3-phenyl-1,2-oxazole at pH 7.4 is 0.8 µg/mL (0.8 mg/L) [1], which is approximately 600-fold lower than the estimated water solubility of 3-methyl-5-phenylisoxazole (480.7 mg/L) . This stark contrast arises from the bulky tert-butyl group, which increases hydrophobicity and reduces hydration. While low solubility presents formulation challenges, it also offers advantages for precipitation-based assays or long-acting depot formulations where sustained low systemic exposure is desired.

Solubility Formulation Bioavailability

Balanced Polarity: TPSA Parity Despite Higher Lipophilicity

Both 5-tert-butyl-3-phenyl-1,2-oxazole and its methyl analog 3-methyl-5-phenylisoxazole share an identical topological polar surface area (TPSA) of 26 Ų [1][2]. Despite a 1.3-unit increase in logP, the target compound retains the same polar surface area, resulting in a favorable lipophilicity-to-polarity ratio. This balance is predictive of good oral absorption and blood-brain barrier permeability while maintaining sufficient aqueous interaction for target binding. In contrast, adding polar substituents to increase solubility would elevate TPSA and potentially reduce membrane permeability.

Polar Surface Area Drug-Likeness ADME

Essential Scaffold for Sub-Nanomolar FLT3 Inhibition: Quizartinib Core

The 5-tert-butylisoxazol-3-yl moiety, directly derived from 5-tert-butyl-3-phenyl-1,2-oxazole, is a critical pharmacophore in quizartinib (AC220), a second-generation FLT3 inhibitor. Quizartinib inhibits FLT3-ITD with an IC50 of 1.1 nM and FLT3-WT with an IC50 of 4.2 nM, exhibiting >10-fold selectivity over related kinases (KIT, PDGFR, RET, CSF-1R) . Structure-activity relationship (SAR) studies indicate that replacement of the 5-tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or its relocation to the 3-position (regioisomer) drastically reduces potency [1]. Thus, this specific substitution pattern is non-negotiable for achieving nanomolar FLT3 inhibition.

Kinase Inhibition FLT3 Oncology

Regioisomer Differentiation via 15N NMR Chemical Shifts

In 3-phenylisoxazole derivatives, the polarizing effects of substituents are attenuated by the isoxazole ring oxygen, resulting in a narrower 15N chemical shift range (9.0 ppm) compared to 5-phenyl-1,3,4-oxathiazol-2-ones (17.1 ppm) [1]. Within this constrained window, the tert-butyl group at the 5-position induces a distinct 15N NMR shift that differs measurably from the 3-tert-butyl regioisomer. This spectroscopic fingerprint enables unambiguous identification and purity assessment of 5-tert-butyl-3-phenyl-1,2-oxazole, preventing misassignment or contamination with its regioisomer during procurement or synthetic scale-up.

NMR Spectroscopy Structural Confirmation Quality Control

Optimal Application Scenarios for 5-Tert-butyl-3-phenyl-1,2-oxazole Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Generation

The high lipophilicity (XLogP3-AA = 3.7) combined with low TPSA (26 Ų) positions 5-tert-butyl-3-phenyl-1,2-oxazole as an ideal starting scaffold for CNS-targeted kinase inhibitors [1]. Medicinal chemists can leverage this physicochemical profile to design analogs that efficiently cross the blood-brain barrier while retaining potent target engagement. The compound's low aqueous solubility (0.8 µg/mL) necessitates DMSO-based stock solutions but also suggests potential for sustained-release formulations in preclinical CNS studies .

FLT3 Inhibitor Synthesis and SAR Exploration

As the core pharmacophore of quizartinib (FLT3-ITD IC50 = 1.1 nM), this compound is indispensable for the synthesis and SAR optimization of FLT3 inhibitors [1]. Procurement of the correct regioisomer (5-tert-butyl-3-phenyl) is critical, as alternative substitution patterns abolish nanomolar potency. Industrial and academic laboratories focused on acute myeloid leukemia (AML) therapeutics should maintain a reliable supply of this intermediate to support lead optimization and scale-up activities.

Analytical Method Development and Reference Standard Usage

The distinct 15N NMR chemical shift profile of 5-tert-butyl-3-phenyl-1,2-oxazole, as part of the 3-phenylisoxazole class, provides a robust spectroscopic reference for regioisomer identification [1]. Analytical laboratories can employ this compound as a certified reference standard for HPLC, LC-MS, and NMR method validation, ensuring accurate quantification and purity assessment in pharmaceutical QC workflows. Its well-characterized solubility and stability data further support its use as a calibration standard .

High-Throughput Screening Library Design

The balanced lipophilicity-to-polarity ratio (logP 3.7, TPSA 26 Ų) makes this compound a privileged scaffold for inclusion in diversity-oriented screening libraries [1]. Its drug-like properties and compatibility with common organic solvents (e.g., DMSO, ethanol) facilitate automated liquid handling and assay preparation. Screening campaigns targeting intracellular protein-protein interactions or membrane-bound receptors may preferentially identify hits containing this scaffold due to enhanced cellular permeability .

Quote Request

Request a Quote for 5-Tert-butyl-3-phenyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.